10-Undecenyl butyrate

Descripción

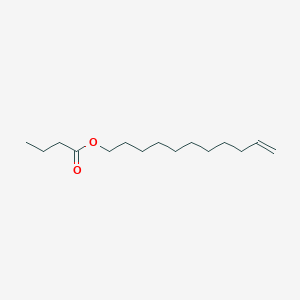

Structure

3D Structure

Propiedades

Número CAS |

56195-37-0 |

|---|---|

Fórmula molecular |

C15H28O2 |

Peso molecular |

240.38 g/mol |

Nombre IUPAC |

undec-10-enyl butanoate |

InChI |

InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-14-17-15(16)13-4-2/h3H,1,4-14H2,2H3 |

Clave InChI |

OYBYZUNTJFQBSP-UHFFFAOYSA-N |

SMILES canónico |

CCCC(=O)OCCCCCCCCCC=C |

Origen del producto |

United States |

Synthetic Methodologies for 10 Undecenyl Butyrate

Chemical Synthesis Pathways

Chemical synthesis provides robust and scalable methods for the production of 10-undecenyl butyrate (B1204436). These routes primarily involve the direct reaction of the corresponding alcohol and carboxylic acid or the exchange of an ester's alcohol or acid moiety.

The direct esterification, a Fischer-Speier esterification, of 10-undecenol with butyric acid represents the most straightforward chemical pathway to 10-undecenyl butyrate. This reaction involves the condensation of the alcohol and carboxylic acid, typically in the presence of an acid catalyst, to form the ester and water.

The general reaction is as follows:

C4H8O2 + C11H22O → C15H28O2 + H2O

The selection of the acid catalyst is crucial. While strong mineral acids like sulfuric acid are effective, they can lead to side reactions and corrosion issues. csic.es Heterogeneous catalysts, such as ion-exchange resins, are often preferred as they are easily separable from the reaction mixture, reusable, and generally lead to cleaner reactions. nih.gov

Transesterification is another viable method for the synthesis of 10-undecenyl butyrate. This process involves the reaction of an existing ester with an alcohol (alcoholysis), a carboxylic acid (acidolysis), or another ester (interesterification) to exchange one of the substituent groups. To synthesize 10-undecenyl butyrate, a relevant strategy would be the alcoholysis of a simple butyrate ester (e.g., methyl butyrate or ethyl butyrate) with 10-undecenol.

A closely related and well-documented example is the transesterification of ethyl-10-undecenoate. nih.gov In one study, the transesterification of ethyl-10-undecenoate with 1,4-cyclohexanedimethanol (B133615) was successfully carried out using a recyclable Cu-deposited V2O5 catalyst. nih.gov This demonstrates the feasibility of transesterification reactions involving the undecenoate moiety. The reaction conditions for such a process would need to be optimized, including the choice of catalyst, temperature, and the molar ratio of reactants.

Another analogous transesterification is that of methyl-10-undecenoate with various alcohols, which has been shown to be efficiently catalyzed by (cyclopentadienyl)titanium trichlorides. acs.org These examples suggest that a similar approach could be employed for the synthesis of 10-undecenyl butyrate, for instance, by reacting a butyrate ester with 10-undecen-1-ol (B85765) in the presence of a suitable catalyst.

Biocatalytic Production of 10-Undecenyl Butyrate

Biocatalytic methods, particularly those employing lipases, offer a green and highly selective alternative to traditional chemical synthesis for the production of esters like 10-undecenyl butyrate.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. scielo.br However, in non-aqueous or micro-aqueous environments, the reaction equilibrium is shifted towards synthesis, making them excellent catalysts for esterification and transesterification reactions. scielo.brmdpi.com The use of lipases for the synthesis of flavor and fragrance esters is well-established due to the mild reaction conditions, high specificity, and reduced byproduct formation compared to chemical methods. scielo.br

The synthesis of 10-undecenyl butyrate via this method would involve the direct esterification of 10-undecenol and butyric acid in the presence of a lipase (B570770). While specific studies on 10-undecenyl butyrate are not prevalent, extensive research on the lipase-catalyzed synthesis of other butyrate esters with varying alcohol chain lengths provides a strong basis for this approach. nih.gov

The efficiency of lipase-catalyzed ester synthesis is highly dependent on several reaction parameters. Optimization of these parameters is crucial for achieving high conversion rates and product yields. Key parameters include temperature, enzyme concentration, substrate molar ratio, and water content.

Based on studies of similar butyrate esters, the following table summarizes typical ranges and optimal conditions for lipase-catalyzed esterification:

| Parameter | Typical Range | General Observations and Optimized Conditions for Analogous Butyrate Esters |

|---|---|---|

| Temperature | 30-70°C | Optimal temperatures are often between 40°C and 60°C. Higher temperatures can increase reaction rates but may lead to enzyme denaturation. mdpi.comnih.gov |

| Enzyme Concentration | 1-10% (w/w of substrates) | Higher enzyme concentrations generally lead to faster reaction rates, but there is a point of diminishing returns. Optimal concentrations are determined by balancing reaction speed and cost. |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | An excess of one substrate (often the alcohol) can shift the equilibrium towards the product. However, very high concentrations of either the alcohol or the acid can lead to enzyme inhibition. niscpr.res.in |

| Water Content/Activity | Crucial for lipase activity | A small amount of water is essential for maintaining the enzyme's active conformation, but excess water will promote the reverse reaction (hydrolysis). Water can be controlled by using molecular sieves or by carrying out the reaction in a solvent-free system. mdpi.com |

| Solvent | Solvent-free or non-polar organic solvents (e.g., hexane, heptane) | Non-polar solvents are generally preferred as they do not strip the essential water layer from the enzyme. Solvent-free systems are often more environmentally friendly and can lead to higher volumetric productivity. longdom.org |

The kinetics of lipase-catalyzed esterification reactions are often described by the Ping-Pong Bi-Bi mechanism. niscpr.res.inresearchgate.net In this model, the enzyme first binds with one substrate (e.g., the acid) to form an acyl-enzyme intermediate, releasing the first product (water). The second substrate (the alcohol) then binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme.

Substrate inhibition is a common phenomenon in lipase-catalyzed reactions. niscpr.res.in High concentrations of either the alcohol or the carboxylic acid can inhibit the enzyme's activity. For instance, butyric acid, being a short-chain polar acid, can cause a drop in the pH of the enzyme's microenvironment, potentially leading to inactivation. niscpr.res.in

The specificity of the lipase for different substrates is also a critical factor. Lipases show varying degrees of affinity for alcohols of different chain lengths. Studies on the synthesis of various alkyl butyrates using immobilized Rhodococcus cutinase showed a preference for alcohols with chain lengths of C4 to C8, with a notable production of decyl butyrate as well. nih.gov This suggests that lipases can effectively catalyze the esterification of long-chain alcohols like 10-undecenol.

The following table presents hypothetical kinetic parameters for the lipase-catalyzed synthesis of 10-undecenyl butyrate, based on typical values observed for the synthesis of other long-chain alcohol esters.

| Kinetic Parameter | Symbol | Typical Value Range for Long-Chain Alcohol Ester Synthesis | Significance |

|---|---|---|---|

| Maximum reaction velocity | Vmax | Varies depending on enzyme and conditions | The maximum rate of the reaction when the enzyme is saturated with substrate. |

| Michaelis constant for the acid | Km, acid | Low mM range | Indicates the affinity of the enzyme for the butyric acid substrate. A lower value suggests higher affinity. |

| Michaelis constant for the alcohol | Km, alcohol | Low to high mM range | Indicates the affinity of the enzyme for the 10-undecenol substrate. This can vary significantly with alcohol chain length. |

| Inhibition constant for the acid | Ki, acid | Can be in the M range | Represents the concentration of butyric acid that causes significant enzyme inhibition. |

| Inhibition constant for the alcohol | Ki, alcohol | Can be in the M range | Represents the concentration of 10-undecenol that causes significant enzyme inhibition. |

Investigation of Esterase Activity with Undecenyl Acetate (B1210297) Analogues

The efficiency of enzymatic synthesis of 10-undecenyl butyrate is highly dependent on the specificity of the chosen esterase or lipase towards the substrates. Understanding how the enzyme interacts with analogues of the target molecule, such as various undecenyl esters, provides crucial insights into its catalytic mechanism and substrate preferences. This knowledge is instrumental in optimizing reaction conditions and selecting the most effective biocatalyst.

Research into the substrate specificity of lipases has explored the effect of both the alcohol and acyl portions of the ester molecule on the reaction rate. Studies on undecyl acetate esterase from Pseudomonas cepacia have shown that the enzyme exhibits a high affinity for undecyl acetate, efficiently hydrolyzing it. nih.govnih.gov This suggests that enzymes from this source could be promising candidates for reactions involving C11-alcohols like 10-undecen-1-ol.

Detailed investigations into the lipase-catalyzed esterification of 10-undecen-1-ol with various fatty acids have provided valuable data on enzyme specificity. A comparative study using different lipase preparations demonstrated that the nature of the acyl donor significantly influences the yield of the corresponding undecenyl ester.

In a key study, the esterification of 10-undecen-1-ol with pentanoic acid (a close analogue of butyric acid) and stearic acid was catalyzed by several commercially available lipases. The results highlighted that certain lipases are highly effective in synthesizing esters from 10-undecen-1-ol. For instance, Lipozyme IM20 (from Rhizomucor miehei) and Novozyme 435 (from Candida antarctica) generally produced high yields of the desired esters, indicating a broad acceptance of 10-undecen-1-ol as a substrate. nih.gov Conversely, lipases like Lipase AY-30 (from Candida rugosa) and porcine pancreatic lipase (PPL) showed lower efficiency with this specific olefinic alcohol. nih.gov

The data from these studies can be extrapolated to predict the performance of these enzymes in the synthesis of 10-undecenyl butyrate. The high yields obtained with pentanoic acid suggest that butyric acid, being structurally similar (C4 vs. C5), would also be a suitable substrate for these effective lipases.

| Lipase Preparation | Source Organism | Acyl Donor | Esterification Yield (%) |

|---|---|---|---|

| Lipozyme IM20 | Rhizomucor miehei | Pentanoic Acid | 97 |

| Novozyme 435 | Candida antarctica | Pentanoic Acid | 96 |

| Lipolase 100T | Rhizomucor miehei | Pentanoic Acid | 85 |

| Porcine Pancreatic Lipase (PPL) | Sus scrofa | Pentanoic Acid | 78 |

| Lipase AY-30 | Candida rugosa | Pentanoic Acid | 80 |

Further research on the synthesis of various short-chain alkyl butyrates using cutinase from Rhodococcus species has shed light on the influence of the alcohol chain length on enzymatic activity. In these studies, the highest productivity was often observed with alcohols of intermediate chain length (C4-C8), with a decrease in efficiency for both very short (C2) and longer-chain alcohols (C10). nih.govnih.gov While this study did not include C11 alcohols, it provides a foundational understanding that the length of the alcohol moiety is a critical parameter in determining the rate of esterification. The preference for medium-chain alcohols is often attributed to a balance between the hydrophobicity of the substrate and steric hindrance at the active site of the enzyme. nih.govnih.gov

Similarly, work on the enzymatic synthesis of butyrate esters using porcine pancreas lipase demonstrated that an increase in the length of the alcohol's hydrocarbon radical generally complicates the enzymatic synthesis, leading to lower conversion rates for longer-chain alcohols like n-undecanol. longdom.org This suggests that while the synthesis of 10-undecenyl butyrate is feasible, careful selection of the enzyme is necessary to overcome the potential for lower reactivity associated with the C11 alcohol chain.

Elucidation of Reaction Mechanisms and Kinetics in 10 Undecenyl Butyrate Synthesis

Mechanistic Investigations of Esterification Reactions

The chemical synthesis of 10-undecenyl butyrate (B1204436) from 10-undecen-1-ol (B85765) and butyric acid is typically accomplished through Fischer-Speier esterification. This acid-catalyzed reaction is a cornerstone of organic synthesis for the production of esters. libretexts.orglibretexts.org The reaction is reversible, and to drive the equilibrium towards the product side, it is often necessary to either use an excess of one reactant (typically the alcohol) or remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. libretexts.orgmasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps: libretexts.orgmasterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Group: The carboxylic acid (butyric acid) is protonated by a strong acid catalyst, such as sulfuric acid. This protonation occurs on the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk

Nucleophilic Attack by the Alcohol: The alcohol (10-undecen-1-ol) acts as a nucleophile and attacks the activated carbonyl carbon of the protonated butyric acid. This step results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol's hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is a rapid equilibrium and results in the formation of a good leaving group, water. masterorganicchemistry.comchemguide.co.uk

Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated, forming a protonated ester. libretexts.orgmasterorganicchemistry.com

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final ester product, 10-undecenyl butyrate, and regenerate the acid catalyst. chemguide.co.uk

Enzymatic Reaction Mechanisms in Biocatalytic Production

The enzymatic synthesis of 10-undecenyl butyrate offers a green and highly selective alternative to chemical methods, operating under milder reaction conditions. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the most commonly employed biocatalysts for this purpose due to their ability to catalyze esterification reactions in non-aqueous media. nih.gov The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. researchgate.netnih.gov

The Ping-Pong Bi-Bi mechanism involves a two-step process where the enzyme acts as a temporary acyl carrier: researchgate.netnih.gov

Acylation: In the first step, the carboxylic acid (butyric acid) binds to the active site of the lipase (B570770). The catalytic triad (B1167595) (typically Ser-His-Asp) of the lipase facilitates the formation of an acyl-enzyme intermediate, where the acyl group of the butyric acid is covalently bonded to the serine residue of the enzyme. This step releases the first product, which is a molecule of water. nih.gov

Deacylation: The second substrate, the alcohol (10-undecen-1-ol), then binds to the acyl-enzyme complex. The alcohol performs a nucleophilic attack on the acyl group, leading to the formation of the ester (10-undecenyl butyrate). The ester is then released from the enzyme, regenerating the free enzyme for the next catalytic cycle. nih.gov

A schematic representation of this mechanism is shown below:

E + Butyric Acid ⇌ E-Butyric Acid Complex (Acylation)

E-Butyric Acid Complex → Acyl-Enzyme Intermediate + Water

Acyl-Enzyme Intermediate + 10-Undecen-1-ol ⇌ Acyl-Enzyme-10-Undecen-1-ol Complex (Deacylation)

Acyl-Enzyme-10-Undecen-1-ol Complex → E + 10-Undecenyl Butyrate

The kinetics of lipase-catalyzed synthesis of butyrate esters are often described by the Michaelis-Menten equation, adapted for a two-substrate reaction. For the Ping-Pong Bi-Bi mechanism, the reaction rate (v) can be expressed by the following equation, which may also incorporate terms for substrate inhibition: nih.govresearchgate.net

v = (Vmax[A][B]) / (KmA[B] + KmB[A] + [A][B])

Where:

v is the initial reaction rate

Vmax is the maximum reaction rate

[A] and [B] are the concentrations of butyric acid and 10-undecen-1-ol, respectively

KmA and KmB are the Michaelis constants for butyric acid and 10-undecen-1-ol, respectively

In cases where substrate inhibition is observed, the denominator of the rate equation is modified to include inhibition constants (KiA and KiB). nih.govnih.gov

Due to the lack of specific kinetic data for the enzymatic synthesis of 10-undecenyl butyrate in the reviewed literature, the following table presents kinetic parameters for the synthesis of analogous butyrate esters catalyzed by immobilized lipases. These values provide an insight into the range of kinetic constants that might be expected for 10-undecenyl butyrate synthesis.

Table 1: Apparent Kinetic Parameters for Lipase-Catalyzed Synthesis of Various Butyrate Esters This interactive table provides kinetic data for analogous butyrate esters. Due to the absence of specific data for 10-undecenyl butyrate, these values are for illustrative purposes.

| Ester Product | Lipase Source | Vmax (μmol/min/mg) | Km, Acid (M) | Km, Alcohol (M) | Ki, Acid (M) | Ki, Alcohol (M) | Reference |

| Isoamyl butyrate | Candida rugosa | 11.72 | 0.00303 | 0.00306 | 1.05 | 6.55 | nih.govresearchgate.net |

| Cinnamyl butyrate | Candida antarctica | - | - | - | - | - | nih.gov |

| Butyl butyrate | Candida rugosa | - | - | - | - | - | nih.gov |

Note: Dashes indicate that the specific values were not provided in the cited source, although the study confirmed the applicability of the Ping-Pong Bi-Bi mechanism.

The determination of these kinetic parameters is essential for reactor design and process optimization, allowing for the prediction of reaction rates under different substrate concentrations and the identification of potential substrate inhibition effects. nih.gov

Advanced Analytical Characterization of 10 Undecenyl Butyrate

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 10-undecenyl butyrate (B1204436), providing detailed information about its functional groups and the connectivity of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 10-undecenyl butyrate is expected to show characteristic signals corresponding to the different types of protons in the molecule. The terminal vinyl group protons would appear in the downfield region, typically between 4.9 and 5.8 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are expected around 4.05 ppm as a triplet. The methylene group alpha to the carbonyl group (-CH₂-C=O) from the butyrate moiety would resonate at approximately 2.29 ppm, also as a triplet. The remaining methylene protons of the long aliphatic chain would produce a complex multiplet signal around 1.2 to 1.6 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the ester group is the most deshielded, appearing around 174.0 ppm. The carbons of the terminal double bond are expected at approximately 139.2 ppm (-CH=) and 114.1 ppm (=CH₂). The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) would be found around 64.4 ppm. The remaining methylene and methyl carbons of the butyrate and undecylenate chains would resonate in the upfield region of the spectrum. researchgate.net

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH=CH₂ | ~5.8 (ddt) | ~139.2 |

| -CH=CH₂ | ~4.9 (m) | ~114.1 |

| -O-CH₂- | ~4.05 (t) | ~64.4 |

| -CH₂-C=O (butyrate) | ~2.2 (t) | ~36.5 |

| -CH₂-CH=CH₂ | ~2.0 (m) | ~33.8 |

| Aliphatic -CH₂- chain | ~1.2-1.6 (m) | ~25-30 |

| -CH₂-CH₃ (butyrate) | ~1.6 (sextet) | ~18.5 |

| -CH₃ (butyrate) | ~0.9 (t) | ~13.7 |

| C=O | - | ~174.0 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in 10-undecenyl butyrate. The FTIR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For an unsaturated ester like 10-undecenyl butyrate, the most prominent peaks are associated with the carbonyl group, the carbon-carbon double bond, and the carbon-oxygen single bonds of the ester linkage. researchgate.netresearchgate.net

The key characteristic absorption bands expected in the FTIR spectrum of 10-undecenyl butyrate include:

A strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1750-1735 cm⁻¹. orgchemboulder.comlibretexts.org

Absorptions corresponding to the C-O stretching vibrations of the ester group, which are usually strong and found in the region of 1300-1000 cm⁻¹. orgchemboulder.com

Peaks related to the terminal vinyl group, including the =C-H stretching vibration just above 3000 cm⁻¹ (around 3076 cm⁻¹) and the C=C stretching vibration around 1640 cm⁻¹. researchgate.netvscht.cz

Stretching vibrations for the aliphatic C-H bonds of the methylene and methyl groups, which are observed in the 2850-2960 cm⁻¹ region. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong |

| =C-H (Vinyl) | Stretch | ~3076 | Medium |

| C=C (Vinyl) | Stretch | ~1640 | Medium |

| C-H (Aliphatic) | Stretch | 2960 - 2850 | Strong |

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for determining the purity of 10-undecenyl butyrate and for separating it from any impurities or other components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile compounds like 10-undecenyl butyrate. In GC, the compound is vaporized and separated from other volatile components based on its boiling point and interaction with the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of chromatographic conditions and can be used for identification. shimadzu.comphenomenex.com For long-chain esters, retention times generally correlate with the carbon number. researchgate.netnih.gov

Following separation by GC, the compound enters the mass spectrometer, which provides information about its molecular weight and fragmentation pattern, confirming its identity.

A typical GC method for analyzing 10-undecenyl butyrate would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) with a temperature program that starts at a lower temperature and gradually increases to elute the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantification of esters, particularly those that are less volatile or thermally sensitive. For 10-undecenyl butyrate, a reversed-phase HPLC method is most suitable. hplc.eu In this mode, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. thermofisher.com

The quantification of 10-undecenyl butyrate can be achieved using a UV detector, as the ester functional group has some UV absorbance, or more commonly, an evaporative light scattering detector (ELSD) or a mass spectrometer for higher sensitivity and specificity. A typical mobile phase for the separation of long-chain unsaturated esters on a C18 column would be a gradient of acetonitrile (B52724) and water. nih.govaocs.org Derivatization with a UV-absorbing or fluorescent tag can be employed to enhance detection sensitivity if required. aocs.orggerli.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV (low wavelength), ELSD, or MS |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS), often coupled with GC, is a powerful technique for determining the molecular weight and elucidating the structure of 10-undecenyl butyrate through its fragmentation pattern. The molecular formula of 10-undecenyl butyrate is C₁₅H₂₈O₂, which corresponds to a molecular weight of 240.39 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 240.

The fragmentation of esters in MS is well-characterized and provides valuable structural information. Key fragmentation pathways for 10-undecenyl butyrate would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group. This can result in the loss of the butoxy group or the undecenyl group.

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. For the butyrate portion, this would lead to a characteristic ion at m/z 88. whitman.educhemistrylearner.comuobasrah.edu.iq

Cleavage within the long undecenyl chain, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 240 | [C₁₅H₂₈O₂]⁺ | Molecular Ion (M⁺) |

| 153 | [C₁₁H₂₁]⁺ | Loss of •COOCH₂CH₂CH₃ |

| 88 | [C₄H₈O₂]⁺• | McLafferty Rearrangement (butyrate moiety) |

| 71 | [C₄H₇O]⁺ | Acylium ion from butyrate moiety |

| 43 | [C₃H₇]⁺ | Propyl fragment from butyrate moiety |

| 41 | [C₃H₅]⁺ | Allylic fragment from undecenyl chain |

Other Analytical Methods for Ester Characterization

Beyond the primary analytical techniques, a suite of other methods provides comprehensive characterization of esters like 10-undecenyl butyrate. These methods, ranging from spectroscopic to chromatographic and classical wet chemistry techniques, offer complementary information regarding the structure, purity, and properties of ester compounds.

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of esters by examining the interaction of molecules with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For an ester such as 10-undecenyl butyrate, the IR spectrum will exhibit characteristic absorption bands that confirm its identity. The most prominent feature in an ester's IR spectrum is the carbonyl (C=O) stretching vibration, which appears as a strong, sharp peak. spectroscopyonline.com The C-O single bond stretches also produce strong, characteristic bands in the fingerprint region of the spectrum. orgchemboulder.com

The position of the carbonyl absorption is sensitive to the molecular structure. Aliphatic esters, like 10-undecenyl butyrate, typically show a C=O stretch in the range of 1750-1735 cm⁻¹. orgchemboulder.com Conjugation with a double bond or an aromatic ring would shift this peak to a lower frequency (1730-1715 cm⁻¹). orgchemboulder.com The presence of the terminal alkene group (C=C) in 10-undecenyl butyrate would also be confirmed by its own characteristic stretching and bending vibrations.

Table 1: Typical Infrared Absorption Frequencies for Esters

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Aliphatic Ester) | Stretch | 1750 - 1735 | Strong |

| C=O (α,β-Unsaturated Ester) | Stretch | 1730 - 1715 | Strong |

| C-O | Stretch | 1300 - 1000 | Strong (two or more bands) |

| C=C (Alkene) | Stretch | ~1640 | Medium to Weak |

| =C-H | Stretch | 3100 - 3000 | Medium |

| =C-H | Bend | 1000 - 650 | Strong |

This interactive table summarizes key IR absorption frequencies used in the characterization of esters. Source: University of Colorado Boulder, Department of Chemistry. orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For ester characterization, ¹H NMR is particularly useful for identifying the different types of protons and their connectivity.

In the ¹H NMR spectrum of an ester, the protons on the carbon adjacent (alpha) to the carbonyl group are deshielded and typically appear at a chemical shift (δ) of around 2.3 ppm. aocs.org The protons on the carbon attached to the ester oxygen (the α-alkoxy protons) are even more deshielded, appearing further downfield. aocs.org For instance, the signal for the methyl protons in fatty acid methyl esters (FAMEs) is a characteristic singlet at approximately 3.7 ppm. aocs.org This specific signal is often used for quantification purposes in reactions like transesterification. aocs.org Analysis of the integration values of different signals in the ¹H NMR spectrum can be used to determine the relative number of protons and thus help in confirming the structure and even the fatty acid profile of a sample. aocs.orgnih.gov

Table 2: Representative ¹H NMR Chemical Shifts for Protons in Fatty Acid Esters

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Terminal Methyl (CH₃) | ~0.88 | Triplet |

| Methylene (CH₂) Chain | ~1.3 - 1.4 | Multiplet |

| Methylene β to Carbonyl (C3) | ~1.65 | Multiplet |

| Methylene α to Carbonyl (C2) | ~2.35 | Triplet |

| Methoxy (in Methyl Esters) | ~3.7 | Singlet |

| Olefinic (=CH) | ~5.36 | Multiplet |

This interactive table presents typical chemical shift ranges for protons in long-chain esters, aiding in structural elucidation. Source: American Oil Chemists' Society (AOCS). aocs.org

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the ester and, through analysis of fragmentation patterns, valuable structural information. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.gov

The fragmentation of esters in an MS instrument is often predictable. Common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement, which is characteristic of esters with a sufficiently long alkyl chain containing a γ-hydrogen. researchgate.netccsenet.org The analysis of these fragment ions helps to determine the structure of both the acyl and the alkyl portions of the ester. researchgate.net

Chromatographic Methods

Chromatography is essential for separating complex mixtures and assessing the purity of compounds. For esters, both gas and liquid chromatography are widely employed.

Gas Chromatography (GC)

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like many esters, including fatty acid methyl esters (FAMEs). restek.com In GC, the sample is vaporized and separated based on its partitioning between a stationary phase (in a capillary column) and a mobile gas phase. scielo.br Capillary columns offer high efficiency, which is crucial for resolving complex mixtures, such as the cis and trans isomers of unsaturated fatty acids. restek.com

A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for hydrocarbons. scielo.br For definitive identification, GC is often coupled with a mass spectrometer (GC-MS). chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, suitable for less volatile, thermally labile, or higher molecular weight esters. acs.org Separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). nih.gov

Detection in HPLC can be accomplished using various detectors, with the UV detector being common, especially if the ester contains a chromophore. researchgate.net For esters without a UV chromophore, an Evaporative Light-Scattering Detector (ELSD) or a mass spectrometer can be used. gerli.com HPLC has proven effective for determining the fatty acid composition of oils after conversion to their methyl ester derivatives and for analyzing sucrose (B13894) fatty acid esters. researchgate.netsemanticscholar.org

Titrimetric Methods

Classical titrimetric methods provide valuable information about the bulk properties of fats, oils, and esters.

Saponification Value and Ester Value

The saponification value (SV) is a measure of the average molecular weight of the fatty acids in an esterified sample. It is defined as the number of milligrams of potassium hydroxide (B78521) (KOH) required to completely hydrolyze (saponify) one gram of the fat or oil. aquadocs.orgbyjus.com

The process involves refluxing a known weight of the sample with an excess of alcoholic KOH. The unreacted KOH is then determined by back titration with a standard acid. quora.com A higher saponification value indicates a lower average molecular weight of the fatty acids (i.e., shorter chain lengths). byjus.com

The ester value is derived from the saponification value and the acid value (which measures free fatty acids). It specifically represents the amount of KOH required to saponify the esters in one gram of the substance and is calculated as:

Ester Value = Saponification Value - Acid Value slideshare.netscribd.com

This value is a direct measure of the amount of ester present in the sample. scribd.com

Synthesis and Investigation of 10 Undecenyl Butyrate Derivatives and Structural Analogues

Design and Synthesis of Undecenyl Esters with Varying Acyl Moieties

The synthesis of undecenyl esters with different acyl groups is a fundamental step in exploring their potential. A common method for preparing these esters is through the esterification of 10-undecenoic acid with various alcohols. For instance, esters have been synthesized using alcohols like 2-ethyl hexanol, neopentyl glycol (NPG), and trimethylolpropane (B17298) (TMP) in the presence of a p-toluenesulfonic acid (pTSA) catalyst, achieving yields between 75-80%. csic.es

Another approach involves ultrasound-assisted synthesis, which has been shown to be a highly effective "Green Synthesis" method compared to conventional heating. researchgate.net This technique successfully produces aliphatic esters of 10-undecenoic acid with alcohols such as butanol and isoamyl alcohol, often resulting in shorter reaction times and milder temperature conditions. researchgate.netresearchgate.net The synthesis process typically involves reacting 10-undecenoic acid with the desired alcohol in the presence of a catalyst like sulfuric acid. researchgate.net

The general synthetic scheme involves the reaction of 10-undecenoic acid with an alcohol (R-OH) to form the corresponding 10-undecenoate ester. By varying the alcohol, a library of esters with different acyl moieties can be generated, allowing for systematic investigation of their properties. Transesterification of existing esters, such as ethyl-10-undecenoate, with various alcohols over a catalyst is another efficient route to diversify the ester group. nih.gov

Table 1: Examples of Synthesized 10-Undecenoate Esters

| Alcohol Moiety | Resulting Ester | Synthetic Method |

|---|---|---|

| Butanol | n-Butyl-10-undecenoate | Ultrasound-Assisted Esterification |

| iso-Amyl alcohol | iso-Amyl-10-undecenoate | Ultrasound-Assisted Esterification |

| 2-Ethyl hexanol | 2-Ethylhexyl undec-10-enoate | pTSA-Catalyzed Esterification |

| Neopentyl glycol (NPG) | 2,2-dimethylpropane-1,3-diyl diundec-10-enolate | pTSA-Catalyzed Esterification |

Structure-Activity Relationship Studies of Undecenyl Ester Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of undecenyl ester analogues influences their biological or chemical activity. The effectiveness of fatty acid-type compounds is often dependent on the number of carbon atoms in the chain, with efficacy generally increasing with chain length. wikipedia.org

In the context of antimicrobial activity, various derivatives of 10-undecenoic acid have been synthesized and evaluated. For example, a series of undec-10-enehydrazide derivatives were synthesized and showed that specific substitutions significantly impacted their potency. researchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity. researchgate.netrsc.org For enzymatic hydrolysis of esters, key parameters influencing activity include steric hindrance around the carbonyl group, the electrical charge on the carbonyl carbon, and the compound's lipophilicity (logP). nih.gov

SAR studies on other classes of compounds have shown that:

Steric Effects: The size and shape of substituents can dramatically affect how a molecule interacts with a biological target. For instance, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, smaller cycloalkanes or shorter alkyl chains led to better activity, indicating sensitivity to steric bulk. nih.gov

Electronic Properties: The electronic nature of substituents (electron-donating or electron-withdrawing) can influence binding and reactivity. The enantioselectivity of certain enzymes has been shown to be dictated by the electronic properties of the substrate. rsc.org

Lipophilicity: The hydrophobicity or lipophilicity of a molecule, often quantified by logP, is critical for its ability to cross cell membranes and interact with nonpolar binding sites. nih.gov

For undecenyl esters, modifications to either the acyl chain or the undecenyl backbone can lead to significant changes in their properties. For example, in a study of triterpenoid (B12794562) inhibitors of human carboxylesterase 1, it was found that a carboxyl group at a specific position was essential for activity, and converting it to an ester or amide was detrimental. frontiersin.org This highlights the importance of specific functional groups for biological interactions.

Modification and Functionalization of the Undecenyl Alkene Moiety

The terminal double bond in the undecenyl group is a prime site for chemical modification, allowing for the synthesis of a wide range of functionalized derivatives. wikipedia.org This bifunctionality is key to its use as a linking molecule in various applications, such as in the preparation of silicon-based biosensors. wikipedia.org

One common modification is epoxidation . The alkene can be converted to an epoxide, for example, by reacting an undecenoate ester with meta-chloroperoxybenzoic acid (mCPBA). csic.es These epoxidized esters have been investigated as novel bio-lubricants. csic.es

Further reactions can be carried out on the epoxide ring. For instance, novel epithio compounds have been synthesized from alkyl epoxy undecanoates. nih.gov This was achieved by reacting the epoxy derivatives with ammonium (B1175870) thiocyanate (B1210189) in an ionic liquid solvent system, resulting in high yields. nih.gov These epithio derivatives have shown potential as multifunctional lubricant additives with antioxidant and antiwear properties. nih.gov

Other functionalization strategies for alkenes include:

Hydroesterification and Hydrocarbamoylation: These reactions add an ester or carbamate (B1207046) group across the double bond. researchgate.net

Thiol-ene reactions: This "click chemistry" approach allows for the efficient coupling of a thiol with the alkene, which has been used to synthesize diols from methyl 10-undecenoate for the production of polyesters and poly(ester-amide)s. researchgate.net

Conversion to other functional groups: The terminal alkene can be transformed into alcohols, amines, or glycols, further expanding the chemical diversity of the derivatives. researchgate.net

Table 2: Functionalization of the Undecenyl Alkene Moiety

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Epoxidation | mCPBA | Epoxide (Oxirane) |

| Epithioation | Ammonium thiocyanate (on epoxide) | Epithio (Thiirane) |

| Thiol-ene Reaction | Thiol (R-SH) | Thioether |

Research on 10-Undecenoic Acid Derivatives

Research into derivatives of 10-undecenoic acid is extensive, spanning materials science, medicinal chemistry, and industrial applications. The acid itself is a precursor for Nylon-11, produced via its conversion to 11-aminoundecanoic acid. wikipedia.org

In medicinal chemistry, numerous derivatives have been synthesized and tested for their antimicrobial properties. researchgate.netresearchgate.net

Triazoles: A series of 10-undecenoic acid-based triazole derivatives were synthesized by converting the carboxylic acid to a propargyl ester, followed by a click reaction with various aryl azides. researchgate.net These compounds demonstrated moderate to high antibacterial and antifungal activities against various plant pathogens. researchgate.net

Hydrazides: Undec-10-enehydrazide derivatives have been synthesized and shown to possess antimicrobial activity. researchgate.net SAR studies revealed that specific aromatic substitutions on the hydrazide moiety were crucial for potency. researchgate.net

Amides: Amide derivatives are another important class. Researchers have designed and synthesized novel amide structures containing a triazole moiety to explore new bioactive molecules for use against fungi and bacteria. researchgate.net The synthesis of poly(ester-amide)s from methyl 10-undecenoate has also been explored, leading to semi-crystalline materials with enhanced mechanical properties compared to their polyester (B1180765) analogues. researchgate.net

The alkyne analogue, 10-undecynoic acid, has also been investigated as an anti-adherent agent that can kill oral Streptococcus biofilms, highlighting the potential of modifying the terminal unsaturation. nih.gov

These derivatives are typically synthesized through standard organic chemistry techniques. For example, amides can be formed from the carboxylic acid, and esters can be created through Fischer esterification or by using the acid chloride. nih.govresearchgate.net The resulting compounds are characterized using spectroscopic methods like NMR and IR to confirm their structures. csic.esnih.govresearchgate.net

Applications of 10 Undecenyl Butyrate in Specialized Chemical Industries

Role as a Chemical Intermediate in Organic Synthesis

The utility of 10-undecenyl butyrate (B1204436) as a chemical intermediate stems from its two distinct reactive sites: the terminal alkene group (C=C) and the ester linkage. This bifunctional nature allows it to be a precursor in the synthesis of a wide array of other molecules, including polymers and specialty chemicals. wikipedia.orgthegoodscentscompany.com

Undecylenic acid, the parent molecule from which the undecenyl portion of the ester is derived, is a well-established precursor in the manufacturing of polymers like Nylon-11. wikipedia.org The terminal double bond is a key feature, enabling polymerization and other chemical additions. Esters derived from undecylenic acid, such as 10-undecenyl butyrate, retain this reactive double bond, allowing them to serve as monomers or co-monomers in polymerization reactions. They can also be used as intermediates for producing aromatic chemicals and modified silicones. thegoodscentscompany.comfragranceu.com

The ester group can undergo reactions such as transesterification, where the butyrate portion is exchanged for another functional group, or hydrolysis to regenerate the alcohol. youtube.com This allows for the modification of the molecule's properties at a later stage of a synthetic process. For instance, the terminal double bond can be functionalized first, followed by a reaction at the ester site, or vice-versa, providing synthetic flexibility.

Table 1: Reactivity Profile of 10-Undecenyl Butyrate as a Chemical Intermediate

| Functional Group | Type of Reaction | Potential Products/Applications |

| Terminal Alkene (C=C) | Polymerization | Polyesters, specialty polymers |

| Epoxidation | Epoxy compounds, resins, lubricants iastate.edu | |

| Hydroformylation | Aldehydes, alcohols | |

| Si-C Bond Formation | Silicon-based biosensors, modified silicones wikipedia.orgthegoodscentscompany.com | |

| Ester (-COO-) | Hydrolysis | 10-undecen-1-ol (B85765) and Butyric Acid |

| Transesterification | Different esters with modified properties youtube.com | |

| Reduction | Alcohols |

This dual reactivity makes 10-undecenyl butyrate and related undecylenate esters valuable starting materials for creating complex molecules with tailored properties for industries requiring advanced materials.

Contributions to Flavor and Fragrance Compositions

While many aliphatic esters are widely used in the flavor and fragrance industry to impart fruity and floral notes, information from chemical suppliers suggests that 10-undecenyl butyrate is not typically used for these applications. thegoodscentscompany.com However, an analysis of its constituent parts—the butyrate and undecylenate moieties—provides insight into how such a molecule could theoretically modulate sensory profiles.

Esterification is a fundamental process for modulating sensory profiles in the fragrance and flavor industry. libretexts.org Carboxylic acids and alcohols often have odors that are different from, and sometimes less pleasant than, their corresponding esters. bellevuecollege.edu

Butyric acid, for example, is known for its potent and unpleasant odor reminiscent of rancid butter. bellevuecollege.edu However, its esters are characterized by pleasant, fruity aromas. Ethyl butyrate, a common flavor and fragrance ingredient, has a characteristic pineapple-like scent and is found in many fruits. pellwall.comconsolidated-chemical.com This transformation from a malodorous acid to a fruity ester is a clear example of sensory profile modulation.

On the other hand, compounds with a C11 backbone, like undecylenic acid and its derivatives, contribute fatty, waxy, and sometimes floral or citrus notes. fragranceu.com For example, methyl 10-undecenoate is described as having an odor profile that is oily, fatty, waxy, and slightly fruity, with notes of citrus, rose, and honey. thegoodscentscompany.comfragranceu.com

The combination of these two profiles in 10-undecenyl butyrate would be expected to yield a complex aroma. The butyrate portion would likely contribute a fruity note, while the C11 undecenyl chain would add a fatty, waxy, and possibly floral or green character. This could result in a nuanced fragrance profile useful for adding richness and a unique character to complex formulations, even if it is not currently a mainstream fragrance component.

Table 2: Sensory Profile Comparison of Butyrates and Undecylenates

| Compound | Chemical Family | Typical Odor/Flavor Description |

| Butyric Acid | Carboxylic Acid | Rancid, pungent, cheesy bellevuecollege.edu |

| Ethyl Butyrate | Butyrate Ester | Fruity, pineapple, sweet, diffusive pellwall.comnih.gov |

| Methyl 10-undecenoate | Undecylenate Ester | Fatty, waxy, citrus, earthy, rose, floral fragranceu.com |

| 10-Undecenyl butyrate (Predicted) | Butyrate Ester | A theoretical combination of fruity (from butyrate) and fatty/waxy/floral (from undecylenate) notes. |

Development of Antimicrobial Agents for Technical Applications

The chemical structure of 10-undecenyl butyrate combines two molecules that are independently recognized for their antimicrobial properties: undecylenic acid and butyric acid. This suggests its potential for use in developing antimicrobial agents for various technical (non-therapeutic) applications, such as preservatives in industrial formulations or components of antimicrobial surface treatments.

Undecylenic acid is a well-known antifungal agent. medicinenet.comdrugbank.com It is the active ingredient in many topical antifungal preparations and is effective against various fungi, including those that cause skin infections. medicinenet.comnih.gov Research has shown that undecylenic acid works by inhibiting the growth of fungi and preventing the formation of biofilms, which are protective matrices that help microorganisms survive. drugbank.comnih.gov Specifically, it can inhibit the transition of Candida albicans from its yeast form to its more virulent hyphal form, a critical factor in its ability to cause infection. nih.govresearchgate.net

Butyric acid and its derivatives have also demonstrated antimicrobial activity, particularly against bacteria. Studies have shown that butyric acid and its glycerides can inhibit the growth of pathogens like Salmonella Typhimurium and Clostridium perfringens. researchgate.netnih.gov Furthermore, sodium butyrate has been found to inhibit the internalization of Staphylococcus aureus in bovine mammary cells and stimulate the expression of antimicrobial peptide genes, indicating it can modulate an innate immune response to infection. nih.gov

By combining these two active moieties into a single molecule, 10-undecenyl butyrate could potentially offer a broad spectrum of antimicrobial activity. The ester linkage may also improve its formulation characteristics, such as solubility or stability, in technical applications where the parent acids might be less suitable.

Table 3: Summary of Antimicrobial Activities of Parent Moieties

| Compound/Derivative | Target Microorganism(s) | Observed Effect |

| Undecylenic Acid | Candida albicans | Inhibits biofilm formation and hyphal growth drugbank.comnih.gov |

| Dermatophytes (e.g., T. rubrum) | Antifungal activity nih.govresearchgate.net | |

| Butyric Acid / Butyrates | Salmonella Typhimurium | Inhibits growth (90% inhibition at 1,500 mg/kg for n-butyric acid) nih.gov |

| Clostridium perfringens | Inhibits growth researchgate.netnih.gov | |

| Staphylococcus aureus | Reduces internalization into cells nih.gov |

Future Research Perspectives and Methodological Advancements

Exploration of Novel Biocatalytic Systems for Ester Production

The industrial synthesis of flavor esters is progressively shifting towards biocatalysis to meet the demand for natural and environmentally friendly products. begellhouse.combegellhouse.comnih.gov Enzymes, particularly lipases and esterases, are at the forefront of this transition due to their high selectivity, mild operating conditions, and reduced byproduct formation compared to traditional chemical methods. nih.govrsc.orgscispace.com

Future research is focused on discovering and engineering novel enzymes with superior characteristics. Metagenomic studies, which involve screening genetic material from environmental samples, are a promising avenue for identifying new lipases with unique properties. nih.gov For instance, a novel lipase (B570770) (LipIAF5-2) identified through a metagenomic study has been successfully expressed in E. coli, creating an efficient whole-cell biocatalyst for synthesizing short-chain flavor esters. nih.govnih.gov This approach avoids costly and time-consuming enzyme purification steps. nih.gov

Another key area of development is the use of immobilized enzymes. Immobilization enhances the stability and reusability of biocatalysts, making the industrial process more economically viable. begellhouse.comtandfonline.com Research continues to explore various immobilization techniques and support materials, such as polypropylene beads, to improve enzyme performance and longevity. The table below summarizes different immobilization strategies and their advantages.

Table 1: Comparison of Immobilization Techniques for Lipases

| Immobilization Method | Support Material Examples | Advantages |

|---|---|---|

| Adsorption | Polypropylene, Resins | Simple, cost-effective, minimal enzyme modification. |

| Covalent Bonding | Agarose, Silica | Strong enzyme-support interaction, reduced leaching. |

| Entrapment | Alginate, Polyacrylamide gel | Protects enzyme from harsh environments. |

| Cross-Linking | Glutaraldehyde | High enzyme loading, stable linkage. |

Furthermore, the exploration of enzymes from extremophiles, such as Antarctic bacteria, offers lipases that can function efficiently at low temperatures, which is advantageous for producing volatile and thermally sensitive esters. researchgate.net The development of whole-cell biocatalysts and advanced immobilization techniques represents a significant step towards more robust and cost-effective industrial production of esters like 10-undecenyl butyrate (B1204436). nih.gov

In-depth Mechanistic Studies of Ester Hydrolysis and Synthesis

A thorough understanding of the reaction mechanisms governing ester synthesis and hydrolysis is crucial for optimizing reaction conditions and improving catalyst efficiency. For lipase-catalyzed esterification, the "Ping-Pong Bi-Bi" mechanism is a widely accepted model. rsc.orgmdpi.comresearchgate.net

This two-step mechanism involves:

Acylation: The enzyme first reacts with the acyl donor (a carboxylic acid, in this case, butyric acid), forming a covalent acyl-enzyme intermediate and releasing the first product (water).

Deacylation: The acyl-enzyme intermediate then reacts with the nucleophile (an alcohol, such as 10-undecen-1-ol), which leads to the formation of the ester (10-undecenyl butyrate) and regeneration of the free enzyme. libretexts.org

Figure 1: Simplified Representation of the Ping-Pong Bi-Bi Mechanism

Where E represents the enzyme.

Similarly, the study of ester hydrolysis, the reverse reaction, provides insights into enzyme selectivity and stability. acs.orgacs.orgias.ac.in The kinetics of hydrolysis are often investigated to understand the enzyme's behavior in aqueous environments and its potential for catalyzing the reverse synthesis reaction in non-aqueous media. nih.gov Future research will likely focus on more detailed kinetic modeling, considering mass transfer limitations in immobilized systems and the influence of the reaction medium on the enzyme's catalytic efficiency. rsc.org

Integration of Computational Chemistry in Structural and Reaction Analysis

Computational chemistry has emerged as an indispensable tool for investigating enzyme catalysis at a molecular level, providing insights that are often inaccessible through experimental methods alone. Techniques such as molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) methods are being increasingly applied to study lipases and esterases. nih.govresearchgate.netbiomolmd.org

MD simulations allow researchers to model the dynamic behavior of an enzyme over time, revealing crucial information about its conformational stability, flexibility, and interactions with substrates. nih.govdtu.dksciencepublishinggroup.com For lipases, MD simulations have been used to study the movement of the "lid" domain, a flexible structure that covers the active site and controls substrate access. nih.gov Understanding these dynamics can help in engineering enzymes with enhanced stability or altered substrate specificity. nih.gov Simulations can also clarify how factors like temperature and solvent composition affect the enzyme's structure and function. dtu.dk

QM/MM methods provide a more detailed view of the chemical reaction itself. nih.govresearchgate.net In this approach, the enzyme's active site, where bond-making and bond-breaking occur, is treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. biomolmd.org This hybrid approach enables the calculation of reaction energy barriers and the detailed characterization of transition states. nih.gov For instance, QM/MM studies on esterases have elucidated the catalytic mechanism, identified key amino acid residues involved in catalysis, and even suggested mutations that could enhance the enzyme's catalytic rate. nih.gov The de novo computational design of enzymes is another exciting frontier, where theoretical models are used to create entirely new enzymes with desired catalytic activities from scratch. mdpi.com

Table 2: Applications of Computational Chemistry in Ester Synthesis Research

| Computational Method | Key Applications | Insights Gained |

|---|---|---|

| Molecular Docking | Predicts the binding mode of substrates (e.g., 10-undecen-1-ol (B85765), butyric acid) in the enzyme's active site. | Identifies key interactions (hydrogen bonds, hydrophobic interactions) stabilizing the enzyme-substrate complex. mdpi.com |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the enzyme and enzyme-substrate complex. | Reveals conformational changes, lid opening/closing mechanisms, and the influence of solvent on enzyme stability. nih.govmdpi.com |

| QM/MM | Models the electronic details of the enzymatic reaction. | Elucidates the reaction mechanism, identifies transition states, and calculates activation energy barriers. nih.govnih.gov |

The integration of these computational tools will continue to accelerate the rational design of more efficient biocatalysts and the optimization of reaction conditions for the synthesis of 10-undecenyl butyrate.

Sustainable and Green Chemical Approaches for 10-Undecenyl Butyrate Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes for chemicals, including flavor esters. The goal is to design processes that are more environmentally friendly, safer, and more efficient in their use of resources. researchgate.netrsc.org

Biocatalysis is inherently a green technology, as enzymes operate under mild conditions of temperature and pressure, reducing energy consumption. nih.govscispace.com They are also biodegradable and derived from renewable resources. A key focus in green synthesis is the elimination or reduction of hazardous organic solvents. researchgate.net Solvent-free systems, where the liquid substrates themselves act as the reaction medium, are highly desirable. begellhouse.comresearchgate.net Research has demonstrated the successful synthesis of various flavor esters in solvent-free media using immobilized lipases, leading to high conversion rates and simplifying product purification. scispace.comresearchgate.net

Another green strategy involves the use of renewable feedstocks. While 10-undecenyl butyrate is derived from castor oil (a renewable resource), broader efforts in the chemical industry aim to produce platform chemicals from biomass, which can then be converted into a variety of value-added products, including esters. wur.nl

Process intensification is also a critical component of sustainable synthesis. This involves designing more efficient reactors and processes, such as continuous-flow systems, which can improve energy efficiency and reduce waste compared to traditional batch reactors. mdpi.com The integration of in-situ product removal techniques, like pervaporation or gas stripping, can further enhance efficiency by shifting the reaction equilibrium towards product formation, thereby increasing yields. wur.nlmdpi.com The development of catalysts that use molecular oxygen as the sole oxidant represents another significant advancement in making chemical reactions more sustainable.

The future of 10-undecenyl butyrate synthesis lies in the convergence of these green and sustainable approaches, combining highly efficient biocatalysts with optimized, solvent-free processes and innovative reactor designs to create manufacturing methods that are both economically competitive and environmentally responsible.

Q & A

Q. What microbial synthesis pathways are utilized for producing 10-Undecenyl butyrate in engineered E. coli systems?

Methodological Answer: Production involves a co-culture system with two engineered E. coli strains sharing upstream metabolic pathways diverging at the acyl-CoA node. One strain produces the alcohol precursor (e.g., undecenol), while the other generates the carboxylic acid (butyrate). Exogenous lipase (e.g., LCS) catalyzes esterification. Key steps include:

- Genetic modification of E. coli to block competing pathways (e.g., adhE2 knockout to prevent alcohol dehydrogenase activity) .

- Co-culture inoculation at optimized ratios (e.g., 1:4 for acid:alcohol strains) to balance precursor supply .

- Use of a two-liquid-phase fermentation system (e.g., aqueous phase + hexadecane) to extract and stabilize the ester .

Q. Which analytical methods are most effective for quantifying 10-Undecenyl butyrate concentrations in fermentation broths?

Methodological Answer:

- GC-MS : Employ a DB-5 ms column with helium carrier gas (1 mL/min), ion source at 200°C, and electron impact voltage at 70 eV. Detect m/z fragments specific to 10-Undecenyl butyrate .

- HPLC : Use an HPX-87H column with UV detection (210 nm) and 5 mM H2SO4 mobile phase. Calibrate with synthetic standards .

- Solvent extraction : Separate the ester-rich hexadecane layer from the aqueous phase to avoid interference from residual precursors .

Advanced Research Questions

Q. How can researchers optimize oxygen supply strategies to resolve conflicting aeration requirements in co-culture systems for 10-Undecenyl butyrate production?

Methodological Answer:

Q. What genetic engineering approaches enhance precursor availability for 10-Undecenyl butyrate biosynthesis in microbial consortia?

Methodological Answer:

Q. How do pH fluctuations during fermentation impact the stability and yield of 10-Undecenyl butyrate, and what buffering strategies are recommended?

Methodological Answer:

Q. How can researchers address contradictions in precursor supply limitations (e.g., alcohol vs. acid availability) during scaled-up production?

Methodological Answer:

- Metabolic flux analysis : Use <sup>13</sup>C-labeled glucose to quantify carbon partitioning between pathways .

- Dynamic co-culture adjustments : Monitor real-time OD600 and precursor concentrations to adjust strain ratios or induce lipase expression .

Therapeutic & Mechanistic Research

Q. What experimental models are suitable for evaluating 10-Undecenyl butyrate’s anti-inflammatory effects in metabolic disorders?

Methodological Answer:

- In vitro assays : Treat macrophage cell lines (e.g., RAW 264.7) with 0.1–1 mM 10-Undecenyl butyrate and measure TNF-α/IL-6 suppression via ELISA .

- Animal models : Administer 200 mg/kg/day via intraperitoneal injection in NAFLD-induced mice; assess liver histology and mitochondrial respiration markers (e.g., COX activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.